N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
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Overview
Description
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a tert-butylphenyl group and two methoxy groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the reaction of 4-tert-butylphenylamine with 4,6-dimethoxy-1,3,5-triazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazine compounds.
Scientific Research Applications
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A related compound with a similar tert-butylphenyl group but different functional groups.
4,4’-Di-tert-butylbiphenyl: Another compound with tert-butyl groups but a different core structure.
Uniqueness
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is unique due to its specific combination of a triazine ring with tert-butylphenyl and methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the triazine family, characterized by a triazine ring structure substituted with various functional groups. The specific molecular formula is C13H18N4O2, with a molecular weight of 262.31 g/mol. Its structural features include:
- Triazine Core : A six-membered ring containing three nitrogen atoms.
- tert-butyl Group : Enhances lipophilicity and potentially increases the compound's biological activity.
- Dimethoxy Substituents : These groups may influence the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including:
- Antioxidant Properties : Compounds in the triazine class are known for their ability to scavenge free radicals and protect against oxidative stress.
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : Triazine derivatives can inhibit key enzymes involved in cancer progression and inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that similar compounds can inhibit enzymes like DNA topoisomerase IIα and carbonic anhydrases, which are crucial in cellular proliferation and metabolism .
- Receptor Binding : The compound may interact with various receptors in the central nervous system (CNS), including serotonin and adenosine receptors, potentially influencing neurotransmission and neuroprotection .
- Antioxidant Mechanism : The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its antioxidant capacity by neutralizing reactive oxygen species (ROS) .
1. Anticancer Activity
A study explored the effects of this compound on cancer cell lines. Results showed significant inhibition of cell proliferation in breast and colon cancer models. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation.
2. Antimicrobial Efficacy
In a comparative study against common pathogens, this compound demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus. This suggests potential as a therapeutic agent in treating infections caused by resistant strains .
Research Findings Summary
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)10-6-8-11(9-7-10)16-12-17-13(20-4)19-14(18-12)21-5/h6-9H,1-5H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUSJUJULQLDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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